molecular formula C13H13N3O2 B14486372 7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol CAS No. 65610-22-2

7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol

Cat. No.: B14486372
CAS No.: 65610-22-2
M. Wt: 243.26 g/mol
InChI Key: AQIASHHIACEHKU-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyridazino[6,1-c][1,2,4]oxadiazines, which are characterized by a fused ring system containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol typically involves multi-step organic reactions. The starting materials often include substituted hydrazines and nitriles, which undergo cyclization reactions under controlled conditions. Common reagents used in the synthesis include acids, bases, and catalysts to facilitate the formation of the desired fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol include other pyridazino[6,1-c][1,2,4]oxadiazines with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting properties. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

65610-22-2

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

7-methyl-3-phenyl-4H-pyridazino[6,1-c][1,2,4]oxadiazin-3-ol

InChI

InChI=1S/C13H13N3O2/c1-10-7-8-12-15-18-13(17,9-16(12)14-10)11-5-3-2-4-6-11/h2-8,17H,9H2,1H3

InChI Key

AQIASHHIACEHKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(ON=C2C=C1)(C3=CC=CC=C3)O

Origin of Product

United States

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